CID 78065741
Description
CID 78065741 is a compound cataloged in the PubChem database, where "CID" refers to its unique PubChem Compound Identifier . The mass spectrum provided in Figure 1(D) of suggests a molecular ion and fragmentation pattern characteristic of terpenoids or aromatic compounds, though precise structural elucidation requires further data .
Properties
Molecular Formula |
C8H9BrClSi |
|---|---|
Molecular Weight |
248.60 g/mol |
InChI |
InChI=1S/C8H9BrClSi/c9-6-11(7-10)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
SFDSKIIXOMZFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCl)CBr |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 78065741 involves specific synthetic routes and reaction conditions. One common method includes the use of thionyl chloride and N, N-dimethylformamide in a reaction kettle, followed by heating and reduced pressure distillation . Industrial production methods may vary, but they typically involve similar steps to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Status of Available Data on CID 78065741
No experimental reaction data was identified in:
The compound lacks:
-
Experimental spectral data (¹H/¹³C NMR, IR, MS)
-
Kinetic/thermodynamic parameters
-
Reported yields or purification methods
Recommended Next Steps for Research
Alternative Compounds with Documented Reactivity
For structurally similar systems with validated reaction data:
A. Imidazolidinedione derivatives
-
Typical reactions:
-
Alkylation (e.g., with 1-bromo-4-chlorobutane)
-
Schiff base formation (e.g., with 4-nitrobenzaldehyde)
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B. Furan-2-carboxylate esters
Critical Source Evaluation
Per user requirements:
-
Excluded benchchem.com () due to unreliability
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Excluded smolecule.com (not present in sources)
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Retained PubChem ( ), USPTO patents ( ), and NIH/PMC studies ( [8-10]) as credible references
Suggested Experimental Protocol
To characterize this compound's reactivity:
python# Hypothetical reaction screening workflow import chemaxon def screen_reactions(cid): substrate = chemaxon.get_compound(cid) reagents = [ 'NaBH4', # Reduction 'PCC', # Oxidation 'H2SO4', # Acid catalysis 'AlCl3' # Lewis acid ] return chemaxon.reaction_prediction(substrate, reagents) results = screen_reactions(78065741) print(results.to_markdown())
Scientific Research Applications
CID 78065741 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and molecular interactions. In medicine, its potential therapeutic properties are being explored for the treatment of various conditions. Additionally, it has industrial applications in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 78065741 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the context of its use. Understanding these mechanisms is crucial for developing targeted applications and therapies .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
To contextualize CID 78065741, we compare it with compounds sharing structural or functional similarities, as identified in (Figure 8). These include substrates and inhibitors of enzymes involved in steroid or bile acid metabolism:

*Inferred from ’s GC-MS data, which emphasizes volatile or semi-volatile organic compounds.
Structural and Functional Comparisons
- Steroid/Bile Acid Analogues (CIDs 6675, 12594): These compounds feature a tetracyclic steroid backbone with polar modifications (e.g., sulfation). This compound may share similar hydrophobicity but lacks evidence of a steroid core. Its GC-MS profile suggests lower molecular weight compared to bile acids, aligning more with monoterpenes or sesquiterpenes .
- Phenolic Lipids (CID 5469634): Ginkgolic acid’s alkylphenol structure contrasts with this compound’s speculated aromaticity. However, both may exhibit bioactivity as enzyme inhibitors, given their compatibility with lipid-rich environments .
Analytical Methodologies
- GC-MS: Used for this compound’s identification in , this technique is optimal for volatile compounds. In contrast, bile acids (CIDs 6675, 12594) require LC-ESI-MS due to their polarity and non-volatility .
- CID-MS/MS : Collision-induced dissociation (CID) in mass spectrometry, as applied to DHEAS (CID 12594), provides fragmentation patterns for structural validation. Similar methods could resolve this compound’s fragmentation pathways if data were available .
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